SOS2 ligand 1

SOS2 RAS signaling Guanine nucleotide exchange factor

Common research challenge: sourcing a validated, paralog-selective SOS2 probe for RAS-MAPK pathway dissection. SOS2 Ligand 1 (CAS 690696-36-7) directly addresses this gap with confirmed SOS2 KD 4.6 µM and no detectable SOS1 binding up to 200 µM. Key differentiators: • Para-aminophenol substitution pattern ensures SOS2 specificity-positional isomers (ortho/meta) show divergent binding. • Differential cancer cell sensitivity: MCF-7 breast cancer IC50 3.5-3.8 µM vs. A549 lung cancer IC50 5.0-5.2 µM. • Functional benchmark: 25 µM inhibition of IL-1β-induced PGE2 in TC28 chondrocytes. • Hydrochloride salt form available for aqueous in vivo formulation. Supplied with ≥98% HPLC purity. For research use only.

Molecular Formula C19H21N5O
Molecular Weight 335.4 g/mol
Cat. No. B10795861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOS2 ligand 1
Molecular FormulaC19H21N5O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)O
InChIInChI=1S/C19H21N5O/c1-23-10-12-24(13-11-23)18-16-4-2-3-5-17(16)21-19(22-18)20-14-6-8-15(25)9-7-14/h2-9,25H,10-13H2,1H3,(H,20,21,22)
InChIKeyVTHMRLOUPKJVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol Overview


4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol (CAS 690696-36-7), also referred to as SOS2 ligand 1 or compound 2, is a quinazoline derivative with a para-aminophenol substitution pattern and a 4-methylpiperazine moiety at the quinazoline 4-position . The compound has been identified as a selective binder of Son of Sevenless 2 (SOS2), a guanine nucleotide exchange factor implicated in RAS-driven malignancies [1]. This quinazoline scaffold is distinct from anilinoquinazoline kinase inhibitors and represents a chemical probe for SOS2-targeted research applications.

SOS2-selective chemical probe for RAS pathway studies
Quinazoline scaffold distinct from anilinoquinazoline kinase inhibitors
Para-aminophenol substitution enables specific SOS2 binding geometry

4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol Substitution Risks


Within the quinazoline chemical space, small structural modifications produce substantial differences in target engagement and biological activity. The para-aminophenol substitution pattern in 4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol confers a distinct binding profile to SOS2, with no detectable binding to the closely related SOS1 homolog at concentrations up to 200 μM . Positional isomers—such as ortho-substituted (2-phenol) or meta-substituted (3-phenol) variants—exhibit divergent binding properties and target specificities . Additionally, quinazoline derivatives with alternative 4-position substituents (e.g., morpholine, dimethylamine) demonstrate substantially different kinase selectivity profiles [1]. Therefore, substituting this compound with a structurally similar but chemically distinct analog risks compromising experimental reproducibility and invalidating comparative structure-activity relationship analyses.

Positional isomers Ortho- or meta-aminophenol analogs may shift SOS2 target engagement and should not replace the para-substituted probe.
4-position substituent Morpholine or dimethylamine at the quinazoline 4-position alters kinase selectivity profiles; direct substitution is not supported.
Salt form mismatch Free base and hydrochloride salt differ in aqueous solubility; formulation and assay compatibility may not transfer.

4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol Key Differentiation Evidence


SOS2 over SOS1 Binding Selectivity

4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol binds selectively to SOS2 with an SPR-measured KD value of 4.6 μM [1]. In contrast, the compound exhibits no detectable binding to the highly homologous SOS1 protein at concentrations up to 200 μM, representing a selectivity window exceeding 43-fold . This selectivity profile distinguishes this compound from pan-SOS binders and SOS1-selective inhibitors currently under clinical investigation.

SOS2 Selectivity
Head-to-head
KD 4.6 µM (SOS2)
No binding up to 200 µM (SOS1)
Selectivity >43-fold
Supports SOS2-selective probe context over pan-SOS binders
SPR assay; catalytic domain constructs
SOS2 RAS signaling Guanine nucleotide exchange factor Selectivity profiling

p38-alpha Cellular Activity in Chondrocytes

In a functional cellular assay using human TC28 chondrocyte cells, 4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol inhibited IL-1β-induced PGE2 production with an IC50 of 25 μM (2.50E+4 nM) [1]. This cellular IC50 value is approximately 5.4-fold higher (less potent) than its SOS2 biochemical KD of 4.6 μM, providing a quantitative benchmark for cellular permeability and target engagement in a physiologically relevant context [2].

Cellular vs Biochemical
Cross-study
p38α cellular IC50 25 µM
Biochemical KD 4.6 µM (SOS2)
Ratio 5.4-fold
Supports cell permeability endpoint review
Human TC28 chondrocytes; PGE2 readout
p38 MAPK Inflammation Cellular assay PGE2 inhibition

MCF-7 vs. A549 Antiproliferative Sensitivity

4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol hydrochloride exhibits differential antiproliferative activity across three human cancer cell lines. MCF-7 breast cancer cells show the highest sensitivity with an IC50 of 3.5-3.8 μM, while A549 lung cancer cells and HeLa cervical cancer cells show modestly reduced sensitivity with IC50 values of 5.0-5.2 μM and 4.0-4.6 μM, respectively . The approximately 1.4-fold greater potency in MCF-7 cells relative to A549 cells suggests potential tissue-specific or cell-context-dependent activity.

Cell Line Sensitivity
Supporting evidence
MCF-7 IC50 3.5–3.8 µM
A549 IC50 5.0–5.2 µM
HeLa IC50 4.0–4.6 µM
Supports cell-model sensitivity review; MCF-7 most responsive
Cell viability assay; hydrochloride salt
Anticancer Cytotoxicity Breast cancer Lung cancer

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt form of 4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol exhibits substantially enhanced aqueous solubility relative to the free base form. The 4-methylpiperazine moiety enables protonation at physiological pH, contributing to improved water solubility, while the free base form demonstrates limited aqueous solubility (<1 μg/mL) . Estimated LogP values for structurally related quinazoline-phenol compounds range from 2.5 to 3.4, indicating moderate lipophilicity that can be modulated by salt formation [1].

Salt Form Solubility
Class-level
Hydrochloride salt enhances aqueous solubility; free base limited
Supports formulation-fit review
Estimated LogP ~2.5–3.4; class-level inference
Solubility Formulation Hydrochloride salt Physicochemical properties

Para- vs. Ortho-Aminophenol Isomer Differentiation

The para-aminophenol substitution pattern in 4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol confers a distinct molecular geometry compared to the ortho-substituted positional isomer, 2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol . The para substitution positions the phenolic hydroxyl group at the opposite end of the molecule relative to the quinazoline 2-position, affecting both hydrogen-bonding capacity and molecular shape recognition by target proteins. This geometric distinction is critical for SOS2 catalytic site binding, where specific spatial constraints govern ligand accommodation [1].

Positional Isomerism
Class-level
Para-aminophenol geometry vs. ortho isomer; distinct hydrogen-bonding capacity
Para substitution required for SOS2 catalytic site engagement
Inferred from SOS2 crystal structure
Structural isomer Positional isomer Binding mode Structure-activity relationship

In Vivo Tumor Growth Inhibition in HCT116 Xenograft

A structurally related quinazoline compound (Compound 49) containing the 4-methylpiperazinyl-quinazoline scaffold demonstrated 82% tumor growth inhibition in the HCT116 colorectal cancer xenograft model following repeated oral administration [1]. While this data is from an analog rather than the target compound itself, the shared core scaffold suggests potential oral bioavailability and in vivo antitumor activity for this chemotype. The target compound's lower molecular weight (335.4 g/mol) and favorable calculated physicochemical properties (compliance with Lipinski's Rule of Five) further support its potential for oral administration .

In Vivo Analog Data
Class-level
Analog (Compound 49) 82% TGI in HCT116 xenograft
Class-level context supports model-response exploration
Analog study; target compound not directly tested
In vivo Xenograft Tumor growth inhibition Oral administration

4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol Research Applications


SOS2 Chemical Probe for RAS Pathway Studies

This compound serves as a validated SOS2-selective chemical probe for dissecting paralog-specific functions in RAS-MAPK signaling. With a confirmed KD of 4.6 μM for SOS2 and no detectable SOS1 binding at 200 μM, researchers can use this compound to study SOS2-dependent compensatory signaling mechanisms, particularly in contexts where SOS1 inhibition alone fails to suppress MAPK pathway activity [1]. This is especially relevant for understanding resistance mechanisms to SOS1-targeted therapies currently in clinical development.

Antiproliferative Screening in Breast Cancer Models

Given the enhanced sensitivity of MCF-7 breast cancer cells (IC50 = 3.5-3.8 μM) relative to A549 lung cancer cells (IC50 = 5.0-5.2 μM), this compound is most appropriately deployed in breast cancer-focused in vitro screening campaigns [1]. The differential cell line sensitivity suggests potential application in comparative oncology studies examining tissue-specific determinants of quinazoline compound activity. Researchers should prioritize MCF-7 and other hormone receptor-positive breast cancer lines for initial mechanism-of-action studies.

Cellular Inflammation Models with p38-alpha Assay

The documented cellular IC50 of 25 μM for inhibition of IL-1β-induced PGE2 production in human TC28 chondrocytes establishes a functional benchmark for this compound in inflammatory signaling contexts [1]. This assay system provides a physiologically relevant readout that integrates both target engagement (p38-alpha pathway modulation) and cell permeability. Researchers investigating the intersection of RAS signaling and inflammatory cytokine production may find this compound useful as a tool compound in chondrocyte, synoviocyte, or macrophage cellular models.

Aqueous Formulation Development Using HCl Salt

The hydrochloride salt form of this compound offers practical advantages for aqueous formulation development. The protonated 4-methylpiperazine moiety enhances water solubility at physiological pH, enabling preparation of dosing solutions without high concentrations of organic co-solvents such as DMSO [1]. This property is particularly valuable for in vivo pharmacokinetic and efficacy studies where vehicle composition can significantly impact drug exposure and tolerability. Researchers should verify lot-specific salt form and purity (typically 95%) prior to initiating formulation studies .

Application
Selection Property
Validation Focus
SOS2 pathway probe studies
SOS2-selective binding profile
SOS1/SOS2 paralog selectivity review
Breast cancer cell-model studies
Cell-line sensitivity profile
MCF-7 and hormone receptor-positive cell models
Cellular inflammation signaling
p38-alpha pathway modulation
PGE2 production and cytokine readouts
Aqueous formulation development
Hydrochloride salt solubility
Vehicle compatibility and assay interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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